6-METHYL-5-HEPTEN-2-OL
Overview
Description
6-Methyl-5-hepten-2-ol, also known as sulcatol, is an organic compound with the molecular formula C8H16O. It is a secondary alcohol with a structure characterized by a heptene backbone and a hydroxyl group attached to the second carbon. This compound is known for its applications in the synthesis of pheromones and its use in the fragrance industry due to its pleasant odor.
Mechanism of Action
Target of Action
6-Methyl-5-hepten-2-ol, also known as Sulcatol, is primarily used in the synthesis of aggregation pheromones of the ambrosia beetle . The ambrosia beetle is an insect pest of harvested timber in the Pacific North Coast . The compound acts as an attractant, luring the beetles to traps or to areas where they can be controlled .
Mode of Action
It is known that the compound mimics the natural pheromones of the beetle, causing them to be attracted to the source of the scent . This suggests that the compound interacts with the olfactory receptors of the beetles, triggering a behavioral response.
Result of Action
The primary result of the action of this compound is the attraction of the ambrosia beetle. By mimicking the beetle’s natural pheromones, the compound lures the beetles towards it. This can be used to trap the beetles or lead them to areas where they can be controlled, helping to manage this pest species .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s volatility means it can be easily dispersed in the air, which can be affected by wind and temperature conditions. Furthermore, the compound’s effectiveness as an attractant may be influenced by the presence of other scents in the environment. The compound is also flammable and should be stored and handled away from fire sources and high temperatures .
Biochemical Analysis
Biochemical Properties
It is known that it is derived from carotenoid during fruit metabolism
Cellular Effects
It is known that it has a significant impact on the flavor of many fruits, which suggests that it may influence cellular processes related to flavor compound synthesis .
Molecular Mechanism
It is synthesized during carotenoid metabolism in fruit
Temporal Effects in Laboratory Settings
It is known that it is a volatile compound, suggesting that its effects may change over time due to volatility .
Metabolic Pathways
6-Methyl-5-hepten-2-ol is biologically synthesized during carotenoid metabolism in fruit
Preparation Methods
6-Methyl-5-hepten-2-ol can be synthesized through several methods:
Reduction or Catalytic Hydrogenation of Methylheptenone: This method involves the reduction of methylheptenone using a suitable reducing agent or catalytic hydrogenation to yield this compound.
From Geranonitrile: Another method involves boiling geranonitrile with alcoholic potassium hydroxide, which results in the formation of this compound.
Chemical Reactions Analysis
6-Methyl-5-hepten-2-ol undergoes various chemical reactions:
Reduction: It can be reduced further to form different alcohol derivatives.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
6-Methyl-5-hepten-2-ol has several scientific research applications:
Comparison with Similar Compounds
6-Methyl-5-hepten-2-ol can be compared with other similar compounds such as:
6-Methyl-5-hepten-2-one: This is the oxidized form of this compound and shares similar applications in the fragrance industry.
cis-3-Hexen-1-ol: Another alcohol used in the fragrance industry, known for its grassy odor.
2,6-Dimethyl-5-heptenal: A related compound with applications in flavor and fragrance formulations.
The uniqueness of this compound lies in its dual role as both a pheromone and a fragrance component, making it valuable in both scientific research and industrial applications.
Properties
IUPAC Name |
6-methylhept-5-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEFFKYYKJVVOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051754 | |
Record name | 6-Methylhept-5-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-60-4, 4630-06-2 | |
Record name | 6-Methyl-5-hepten-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1569-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulcatol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-METHYL-5-HEPTEN-2-OL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hepten-2-ol, 6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Methylhept-5-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylhept-5-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULCATOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33321H09GI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (R)-Sulcatol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030030 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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